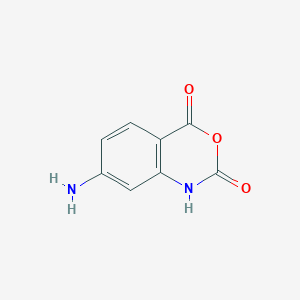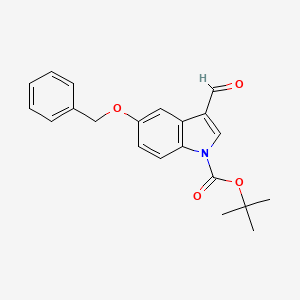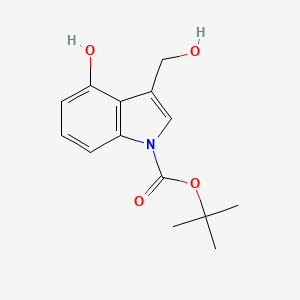![molecular formula C11H22N2O B1519402 4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine CAS No. 1094533-75-1](/img/structure/B1519402.png)
4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine
概要
説明
“4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine” is a compound with the CAS Number: 1094533-75-1 . It has a molecular weight of 198.31 . The IUPAC name for this compound is 4-[2-(1-pyrrolidinyl)ethoxy]piperidine .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine” is represented by the InChI code: 1S/C11H22N2O/c1-2-8-13(7-1)9-10-14-11-3-5-12-6-4-11/h11-12H,1-10H2 .Physical And Chemical Properties Analysis
“4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine” is a liquid at room temperature .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a component of the compound , is widely used in medicinal chemistry to create compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold for designing novel biologically active compounds with target selectivity.
Synthesis of Biologically Active Compounds
The versatility of the pyrrolidine ring enables the synthesis of a wide range of biologically active compounds. The structure-activity relationship (SAR) investigations have shown that different substituents on the pyrrolidine ring can lead to varying degrees of biological activity, which is crucial for developing new drug candidates .
Pharmacological Applications
Piperidine derivatives, including those with a pyrrolidine moiety, are present in more than twenty classes of pharmaceuticals and alkaloids. They play a significant role in the pharmaceutical industry, and their derivatives are crucial for the discovery and biological evaluation of potential drugs .
Antimicrobial Agents
Compounds with a pyrrolidine structure have been known for their antimicrobial properties. The SAR studies indicate that the nature of the substituents on the pyrrolidine ring can significantly influence antibacterial activity, making it a potential scaffold for developing new antimicrobial agents .
Antitumor Agents
Pyrrolidine derivatives have been investigated for their antitumor activities. The ability to modify the pyrrolidine ring structure allows for the creation of compounds that can be tailored to target specific cancer cells or pathways .
Anti-HIV Agents
The pyrrolidine ring has been utilized in the synthesis of anti-HIV agents. Its structural flexibility and the possibility of introducing various substituents make it a valuable component in the design of compounds with potential anti-HIV activity .
Neurological Disorder Treatments
Pyrrolidine-based compounds have shown promise in the treatment of neurological disorders. Their ability to interact with neurological pathways and receptors can be harnessed to develop treatments for conditions such as epilepsy and other convulsive disorders .
Metabolic Enzyme Inhibition
Pyrrolidine derivatives have been explored as inhibitors of various metabolic enzymes. These compounds can be designed to selectively inhibit enzymes involved in metabolic diseases, offering a pathway to treat conditions like diabetes and obesity .
Safety and Hazards
将来の方向性
The pyrrolidine ring, a key feature of “4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine”, is widely used in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make it a promising scaffold for the design of new compounds with different biological profiles .
作用機序
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine-based compounds can influence various biological activities, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the physicochemical parameters of pyrrolidine can be modified to achieve the best results for drug candidates .
特性
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-8-13(7-1)9-10-14-11-3-5-12-6-4-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQRZUQNVVBHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyrrolidin-1-yl)ethoxy]piperidine | |
CAS RN |
1094533-75-1 | |
| Record name | 4-[2-(pyrrolidin-1-yl)ethoxy]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)











![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1519338.png)
![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)